(3R,6E)-nerolidol
CAS No.: 17430-12-5
Cat. No.: VC1873607
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17430-12-5 |
---|---|
Molecular Formula | C15H26O |
Molecular Weight | 222.37 g/mol |
IUPAC Name | (3R,6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
Standard InChI | InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/t15-/m0/s1 |
Standard InChI Key | FQTLCLSUCSAZDY-GOFCXVBSSA-N |
Isomeric SMILES | CC(=CCC/C(=C/CC[C@](C)(C=C)O)/C)C |
SMILES | CC(=CCCC(=CCCC(C)(C=C)O)C)C |
Canonical SMILES | CC(=CCCC(=CCCC(C)(C=C)O)C)C |
Introduction
Chemical Structure and Properties
(3R,6E)-nerolidol is a sesquiterpene alcohol with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . Structurally, it is characterized as (3R,6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol, featuring a hydroxyl group at position 3 with R-configuration and a trans (E) configuration at position 6 . This compound contains three carbon-carbon double bonds positioned at carbons 1, 6, and 10 in the hydrocarbon chain.
Chemical Identifiers and Properties
Property | Value |
---|---|
Molecular Formula | C15H26O |
Molecular Weight | 222.37 g/mol |
IUPAC Name | (3R,6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
CAS Number | 77551-75-8 |
Physical State | Colorless oil |
Stereochemistry | R-configuration at C-3, E-configuration at C-6 |
Common Synonyms
(3R,6E)-nerolidol is known by several alternative names in scientific literature:
Synonym |
---|
trans-(R)-Nerolidol |
(6E)-(-)-Nerolidol |
(-)-Nerolidol |
(3R)-(E)-nerolidol |
(3R,6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
(3R)-(6E)-nerolidol |
Biosynthesis and Enzymatic Production
The biosynthesis of (3R,6E)-nerolidol is catalyzed by the enzyme (3R,6E)-nerolidol synthase (EC 4.2.3.49), also known as terpene synthase 1 . This enzyme facilitates the conversion of farnesyl diphosphate to nerolidol through the following reaction:
(2E,6E)-farnesyl diphosphate + H2O → (3R,6E)-nerolidol + diphosphate
The enzyme plays a crucial role in the terpene biosynthetic pathway and specifically catalyzes a step in the formation of (3E)-4,8-dimethylnona-1,3,7-triene . The stereospecificity of this enzyme ensures the production of the R enantiomer rather than the S enantiomer.
Natural Occurrence
(3R,6E)-nerolidol has been identified in several biological sources:
Plant Sources
Insect Sources
The compound is notably present in higher termites of the subfamily Syntermitinae, where it functions as a fertility-related volatile compound . In termite colonies of Embiratermes neotenicus, (3R,6E)-nerolidol has a specific distribution pattern:
Source | Presence of (3R,6E)-nerolidol |
---|---|
Neotenic Queens (mature) | High quantities |
Neotenic Queens (young) | Small amounts |
Newly molted neotenic females | Absent |
Eggs | Present on surface |
Kings | Absent |
Workers | Absent |
Soldiers | Absent |
Laboratory Synthesis
The synthesis of (3R,6E)-nerolidol has been achieved through chemical methods that ensure stereoselectivity. One successful approach documented in research involves:
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Starting with epoxyfarnesol
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Converting epoxyfarnesol to tosylate
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Reducing the crude product with telluride ion generated in situ from tellurium and rongalite (sodium hydroxymethylsulphinate)
This synthetic pathway yielded (E)-nerolidol with 96% being the (3R,6E) enantiomer and only 4% being the (3S,6E) enantiomer, as confirmed by chiral gas chromatography analysis . Alternative attempts using triflate with zinc powder were unsuccessful, highlighting the challenges in synthesizing this specific stereoisomer.
Biological Functions
Role in Termite Chemical Communication
In termite colonies, particularly among species of the Syntermitinae subfamily, (3R,6E)-nerolidol serves important functions related to queen fertility and colony regulation:
Queen-Specific Production
The production of (3R,6E)-nerolidol correlates strongly with the fertility status of termite queens. Maximum quantities are secreted by mature physogastric neotenic queens, while only small amounts are produced by young non-physogastric queens . The compound is secreted to the headspace at a rate of approximately 132±17 ng over a 6-hour period per queen .
Distribution in Queen Bodies
No specific exocrine gland has been identified as the source of (3R,6E)-nerolidol in termite queens. Instead, the compound is:
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Distributed homogeneously over the ventral and dorsal surfaces of the queen's abdomen
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Present in internal tissues including ovaries and digestive tube
Perception by Colony Members
Electroantennographic (EAG) recordings have demonstrated that termite workers can perceive both (3R,6E)-nerolidol and (3S,6E)-nerolidol, but with significantly stronger responses to the naturally occurring R enantiomer at all tested concentrations .
Concentration (ng) | Response to (3R,6E)-nerolidol | Response to (3S,6E)-nerolidol | Statistical Significance |
---|---|---|---|
10 | Higher | Lower | Significant (p<0.05) |
100 | Higher | Lower | Significant (p<0.05) |
500 | Higher | Lower | Significant (p<0.05) |
1000 | Higher | Lower | Significant (p<0.05) |
Anti-inflammatory Activity
Beyond its role in insect communication, (3R,6E)-nerolidol has demonstrated significant immunomodulatory effects on human neutrophils:
Effects on Neutrophil Activation
Nerolidol can initially activate calcium influx in human neutrophils, but pretreatment with the compound inhibits subsequent activation by inflammatory chemoattractants . Specifically, it inhibits:
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N-formyl peptide receptor 1 (FPR1) agonist fMLF-induced activation with an IC50 of 4.0 μM
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FPR2 agonist WKYMVM-induced activation with an IC50 of 3.7 μM
Inhibition of Neutrophil Chemotaxis
Pretreatment with nerolidol also inhibits human neutrophil chemotaxis induced by fMLF, suggesting a comprehensive down-regulation of inflammatory responses .
Research Methodologies in (3R,6E)-Nerolidol Studies
Identification and Characterization Methods
The identification of (3R,6E)-nerolidol in biological samples has been achieved through several complementary techniques:
Chromatographic Analysis
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Retention index (KI) of 1566 on standard columns
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Chiral gas chromatography (GC) to distinguish between R and S enantiomers
Spectroscopic Confirmation
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Electron impact (EI) mass fragmentation pattern matching with library spectra
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Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation of synthesized standards
Electroantennography (EAG)
EAG recordings using termite worker antennae exposed to serial dilutions of both enantiomers have revealed significantly stronger responses to the R enantiomer compared to the S enantiomer .
Neutrophil Function Tests
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Calcium flux assays to measure neutrophil activation
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Inhibition assays using specific receptor agonists
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Chemotaxis assays to assess cell movement in response to chemoattractants
Research Gaps and Future Directions
Several aspects of (3R,6E)-nerolidol biology and chemistry remain to be fully elucidated:
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The complete molecular mechanism of neutrophil inhibition by (3R,6E)-nerolidol
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Definitive confirmation of its role as a primer pheromone in termites through long-term laboratory studies
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Exploration of potential applications in anti-inflammatory therapeutics
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Investigation of possible synergistic effects with other bioactive compounds
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Development of more efficient stereoselective synthesis methods
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